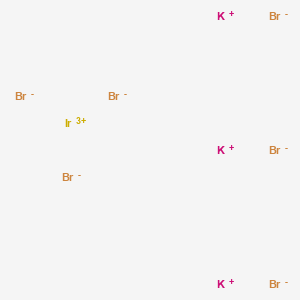
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester
Descripción general
Descripción
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is a chemical compound with the molecular formula C18H10Br4O8 and a molecular weight of 673.9 g/mol. This compound appears as a white crystalline powder that is insoluble in water but soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester typically involves the esterification of butanedioic acid with 2,4-dibromo-6-carboxyphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is usually heated under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of dibromoquinones.
Reduction: Formation of dibromoalcohols.
Substitution: Formation of various substituted phenyl esters.
Aplicaciones Científicas De Investigación
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester has a wide range of scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to cross-link hemoglobin beta chains.
Industry: Widely used in the production of flame-retardant materials, including plastics, textiles, and electronics.
Mecanismo De Acción
The mechanism by which Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester exerts its effects involves the formation of a stable char layer on the surface of materials, which acts as a barrier to heat and oxygen. This char layer prevents the spread of flames and reduces the release of flammable gases. The compound also interacts with molecular targets such as hemoglobin beta chains, leading to cross-linking and stabilization of the protein structure.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromobisphenol S (TBBPS): Similar flame retardant properties but with different solubility characteristics.
Hexabromocyclododecane (HBCD): Another flame retardant with a different chemical structure and mechanism of action.
Decabromodiphenyl ether (DecaBDE): Used in similar applications but has different environmental and health impacts.
Uniqueness
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is unique due to its high bromine content, which provides superior flame retardant properties compared to other compounds. Its ability to form stable char layers and cross-link proteins makes it particularly effective in enhancing the fire resistance of materials.
Propiedades
Número CAS |
71337-52-5 |
|---|---|
Fórmula molecular |
C18H10Br4O8 |
Peso molecular |
673.9 g/mol |
Nombre IUPAC |
3,5-dibromo-2-[4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H10Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h3-6H,1-2H2,(H,25,26)(H,27,28) |
Clave InChI |
MRDWEURGLFYDAO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)CCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)OC(=O)CCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione](/img/structure/B1614487.png)













